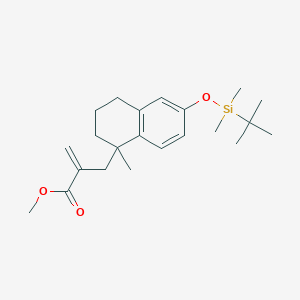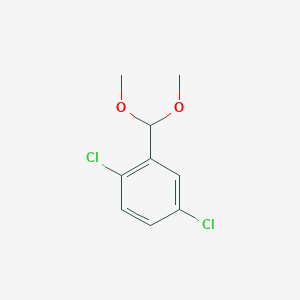methanone CAS No. 920511-25-7](/img/structure/B12636667.png)
[4-(3-Fluoroanilino)piperidin-1-yl](1H-imidazol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoroanilino)piperidin-1-ylmethanone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a fluoroaniline group, a piperidine ring, and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoroanilino)piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 3-Fluoroaniline: This can be achieved through the fluorination of aniline using reagents such as fluorine gas or other fluorinating agents.
Synthesis of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The 3-fluoroaniline and piperidine derivative are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired intermediate.
Imidazole Formation:
Industrial Production Methods
Industrial production of 4-(3-Fluoroanilino)piperidin-1-ylmethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-Fluoroanilino)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in suitable solvents.
Substitution: Halogenating agents, nucleophiles, and other reagents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
4-(3-Fluoroanilino)piperidin-1-ylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 4-(3-Fluoroanilino)piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(3-Chloroanilino)piperidin-1-ylmethanone: Similar structure with a chlorine atom instead of a fluorine atom.
4-(3-Bromoanilino)piperidin-1-ylmethanone: Similar structure with a bromine atom instead of a fluorine atom.
4-(3-Methoxyanilino)piperidin-1-ylmethanone: Similar structure with a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluoroaniline group in 4-(3-Fluoroanilino)piperidin-1-ylmethanone imparts unique chemical and biological properties, such as increased stability and specific binding affinities, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of 4-(3-Fluoroanilino)piperidin-1-ylmethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
920511-25-7 |
|---|---|
分子式 |
C15H17FN4O |
分子量 |
288.32 g/mol |
IUPAC 名称 |
[4-(3-fluoroanilino)piperidin-1-yl]-(1H-imidazol-2-yl)methanone |
InChI |
InChI=1S/C15H17FN4O/c16-11-2-1-3-13(10-11)19-12-4-8-20(9-5-12)15(21)14-17-6-7-18-14/h1-3,6-7,10,12,19H,4-5,8-9H2,(H,17,18) |
InChI 键 |
HBKSGIFJFVWKJW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC2=CC(=CC=C2)F)C(=O)C3=NC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
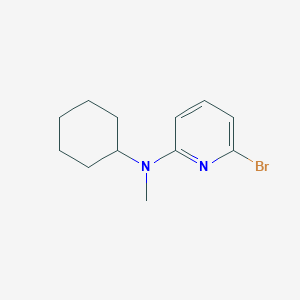
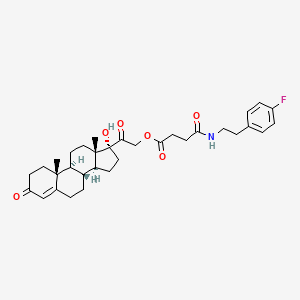

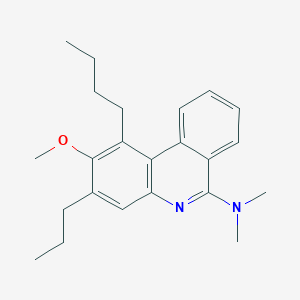
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)

![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
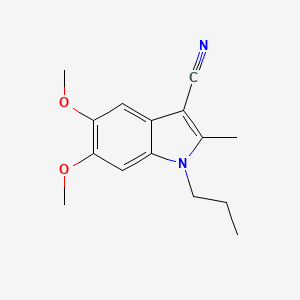
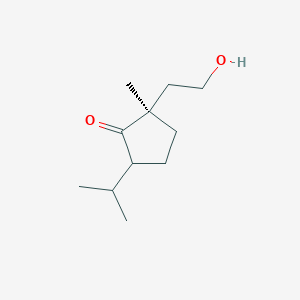
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
